1,4-Cyclohexadiene

Catalog No.
S577059
CAS No.
628-41-1
M.F
C6H8
M. Wt
80.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexadiene

CAS Number

628-41-1

Product Name

1,4-Cyclohexadiene

IUPAC Name

cyclohexa-1,4-diene

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2

InChI Key

UVJHQYIOXKWHFD-UHFFFAOYSA-N

SMILES

C1C=CCC=C1

solubility

0.01 M

Synonyms

1,4-cyclohexadiene, cyclohexadiene

Canonical SMILES

C1C=CCC=C1

The exact mass of the compound 1,4-Cyclohexadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Cyclohexadiene (CAS 628-41-1) is a highly volatile, non-conjugated cyclic diene primarily procured as a liquid-phase hydrogen donor for catalytic transfer hydrogenation. By releasing two hydrogen atoms and aromatizing into benzene, it provides a powerful thermodynamic driving force for the reduction of alkenes, alkynes, and nitroarenes, as well as the cleavage of benzyl protecting groups. Unlike pressurized hydrogen gas, 1,4-cyclohexadiene allows for safe, standard glassware operations. Its bis-allylic methylene groups make it highly reactive, necessitating careful procurement of BHT-stabilized grades to prevent autoxidation and ensure reproducible batch-to-batch performance in pharmaceutical and fine chemical synthesis [1].

Research Fit

Cross-conjugated diene platform

Distinct 1,4-diene topology for transfer hydrogenation and radical studies where conjugation must be avoided.

Hydrogen atom donor

Stoichiometric H-donor driven by aromatization to benzene; suitable for reduction and deprotection protocols.

Vapor-phase ROMP monomer

Low-strain olefin that polymerizes exclusively under vapor-phase surface-initiated conditions, enabling thin-film fabrication.

Substituting 1,4-cyclohexadiene with its conjugated isomer (1,3-cyclohexadiene) or other cyclic alkenes (cyclohexene) fundamentally alters reaction pathways and yields. 1,3-Cyclohexadiene is thermodynamically more stable due to conjugation and readily participates in Diels-Alder cycloadditions, which directly competes with the desired hydrogen transfer. Cyclohexene, possessing only one double bond, lacks the massive aromatization driving force and frequently fails to initiate transfer hydrogenation under mild conditions. Furthermore, substituting 1,4-cyclohexadiene with common chemical donors like formic acid or ammonium formate introduces acidic or basic conditions, respectively. These pH shifts can degrade sensitive protecting groups (e.g., Boc or acetals) that would otherwise remain perfectly stable in the strictly neutral environment provided by 1,4-cyclohexadiene [1].

Substitution Risk

π-system topology mismatch

1,4-Cyclohexadiene’s cross-conjugated diene gives shorter ignition delay than 1,3-isomer; substituting the conjugated analog shifts combustion kinetics significantly.

Oxidation pathway divergence

The 1,4-diene strongly favors allylic HAT, whereas cyclohexene gives mixed epoxidation/HAT; using a different alkene alters chemoselectivity outcome.

Hydrogen donor mechanism not replicated

Aromatization-driven H-donation is unique to 1,4-cyclohexadiene; 1,3-isomer or simple alkenes do not provide the same thermodynamic driving force.

Transfer Hydrogenation Yield vs. Cyclohexene

In palladium-catalyzed transfer hydrogenation, the choice of hydrogen donor dictates conversion efficiency. 1,4-Cyclohexadiene provides the necessary aromatization energy to drive the reaction to completion, whereas cyclohexene lacks this driving force. Studies demonstrate that using 1,4-cyclohexadiene with Pd/C yields quantitative (>95%) deprotection of benzyl ethers and reduction of alkenes, while substituting the donor with cyclohexene under identical conditions results in no reaction [1].

Evidence DimensionReaction Conversion (%)
Target Compound Data>95% yield (quantitative conversion)
Comparator Or BaselineCyclohexene (0% yield / no reaction)
Quantified Difference>95% absolute difference in product yield
ConditionsPd/C catalyst, standard or microwave heating

Ensures complete reduction or deprotection without requiring pressurized hydrogen gas, directly impacting process throughput.

Ignition Ranking
Head-to-head
#2 reactivity rank
cyclohexene > 1,4-CHD > cyclohexane > 1,3-CHD ≈ benzene
Reactivity ranking places 1,4-isomer intermediate, distinct from its conjugated analog and saturated ring.
High-temperature shock tube (>1200 K); 6 atm

Substrate Tolerance via pH Neutrality vs. Formic Acid

Chemical hydrogen donors often alter the pH of the reaction mixture, leading to side reactions. Formic acid, a common donor, creates an acidic environment (pH < 3) that can cleave acid-sensitive groups. 1,4-Cyclohexadiene transfers hydrogen while generating only volatile benzene as a byproduct, maintaining a strictly neutral pH. This allows for the quantitative (88-95%) retention and deprotection of complex substrates, such as Boc-protected amino acids, without the degradation observed with acidic or basic donors [1].

Evidence DimensionReaction pH and Byproduct Interference
Target Compound DataNeutral pH (generates volatile benzene)
Comparator Or BaselineFormic Acid (Acidic pH < 3) / Ammonium Formate (Basic NH3 release)
Quantified DifferenceElimination of pH-induced side reactions
ConditionsCatalytic transfer hydrogenation of acid/base-sensitive substrates

Eliminates the need for complex neutralization workups and prevents the loss of expensive, pH-sensitive intermediates.

Oxidation Chemoselectivity
Head-to-head
1,4-CHD: allylic HAT preferred
Cyclohexene: HAT / epoxidation mixed
Clear mechanistic preference for hydrogen atom transfer enables diagnostic oxidation studies.
Gas-phase, non-heme Fe(IV)-oxo complex

Thermodynamic Driving Force vs. 1,3-Cyclohexadiene

The isolated double bonds in 1,4-cyclohexadiene make it slightly less thermodynamically stable than its conjugated isomer, 1,3-cyclohexadiene, by approximately 1.6 kJ/mol. This relative instability, combined with the lack of competing Diels-Alder reactivity (which 1,3-cyclohexadiene is prone to), makes 1,4-cyclohexadiene a kinetically superior and cleaner sacrificial hydrogen donor, funneling entirely into the highly exothermic aromatization to benzene[1].

Evidence DimensionThermodynamic Stability
Target Compound DataLess stable, isolated diene (optimal H-donor)
Comparator Or Baseline1,3-Cyclohexadiene (~1.6 kJ/mol more stable, conjugated)
Quantified Difference1.6 kJ/mol difference in ground-state stability
ConditionsStandard state thermodynamic evaluation

Explains why the 1,4-isomer is the preferred procurement choice for hydrogen transfer, avoiding the side-reactions typical of conjugated dienes.

H-Donor Efficiency
Class-level
1,4-CHD: aromatization-driven
1,3-CHD: no analogous aromatization
Thermodynamic driving force for H-donation is unique and not transferable to conjugated isomer.
Observed in transfer hydrogenation and deprotection chemistry

Storage Stability and Autoxidation Control via BHT Stabilization

1,4-Cyclohexadiene possesses highly reactive bis-allylic hydrogen atoms, making it exceptionally prone to autoxidation, which generates hydroperoxides and initiates premature aromatization to benzene. Procurement of unstabilized 1,4-cyclohexadiene leads to rapid degradation and variable assay purities. The addition of radical-trapping antioxidants, typically ~0.1% BHT (butylated hydroxytoluene), quenches the peroxyl radicals (rate constant ~1.4 x 10^4 M^-1 s^-1), effectively halting the autoxidation chain reaction and ensuring a stable, reproducible reagent for catalytic processes[1].

Evidence DimensionPeroxyl Radical Trapping / Autoxidation Inhibition
Target Compound DataStabilized 1,4-CHD (0.1% BHT): Stable assay, inhibited chain reaction
Comparator Or BaselineUnstabilized 1,4-CHD: Rapid bis-allylic hydrogen abstraction and hydroperoxide formation
Quantified DifferenceOrders of magnitude reduction in degradation rate via radical quenching
ConditionsAmbient storage in the presence of trace oxygen

Mandates the procurement of BHT-stabilized grades to prevent explosive hazard accumulation and ensure consistent catalytic yields.

ROMP Polymerizability
Context-dependent
Vapor-phase threshold 2.2 kcal/mol
Solution-phase fails; requires ~13.3 kcal/mol strain
Only vapor-phase SiROMP enables polymerization of this low-strain monomer.
Surface-initiated ROMP; chain transfer suppressed in vapor phase
Stereoselective Synthesis
Head-to-head
Yield 66–78%, dr >98:2
Birch reductive alkylation of benzamide
High diastereoselectivity supports complex molecule construction with 1,4-diene scaffolds.
Also enables selective benzyl ester deprotection

Safe, Liquid-Phase Transfer Hydrogenation

Driven by its quantitative conversion efficiency and massive aromatization energy (as detailed in Section 3), 1,4-cyclohexadiene is the premier choice for reducing alkynes, alkenes, and nitro groups in standard glassware, completely bypassing the need for hazardous, high-pressure hydrogen gas reactors[1].

Deprotection of Acid/Base-Sensitive Peptides

Because it maintains a strictly neutral pH during hydrogen transfer, 1,4-cyclohexadiene is highly preferred over formic acid for the catalytic removal of benzyl or Z-protecting groups in peptide synthesis, preventing the cleavage of sensitive moieties like Boc groups [1].

Radical Trapping and Mechanistic Probing

Due to its highly predictable bis-allylic hydrogen atom donation and well-characterized autoxidation profile, stabilized 1,4-cyclohexadiene serves as a prototypal, quantitative hydrogen donor in photochemical assays and radical mechanism studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fuel combustion kinetic modeling
Isomer-specific ignition delay profile
Ranking accuracy vs. cyclohexene, cyclohexane, 1,3-isomer
Mechanistic oxidation catalysis probes
Unconjugated diene HAT chemoselectivity
HAT vs epoxidation pathway preference
Vapor-phase ROMP polymer thin films
Low-strain olefin vapor-phase compatibility
Chain-transfer suppression and grafting efficiency
Total synthesis of natural products
Birch alkylation stereoselectivity and deprotection utility
Diastereomeric ratio and orthogonal protecting group compatibility

XLogP3

2.3

Boiling Point

85.5 °C

LogP

2.3 (LogP)

Melting Point

-49.2 °C

UNII

0F8Z5909QZ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

66.62 mmHg

Pictograms

Flammable

Flammable

Other CAS

628-41-1

Wikipedia

1,4-cyclohexadiene

General Manufacturing Information

1,4-Cyclohexadiene: ACTIVE

Explore Compound Types